
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid is an organic compound characterized by its unique structure, which includes a vinyl group, a methyl group, and a phenyl group attached to a heptenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid typically involves a multi-step process. One common method starts with the preparation of the heptenoic acid backbone, followed by the introduction of the vinyl, methyl, and phenyl groups through a series of reactions. Key steps may include:
Formation of the Heptenoic Acid Backbone: This can be achieved through a series of aldol condensations and subsequent reductions.
Introduction of the Vinyl Group: This step often involves the use of vinyl Grignard reagents or vinyl lithium reagents under controlled conditions.
Addition of the Methyl Group: This can be accomplished through methylation reactions using methyl iodide or similar reagents.
Attachment of the Phenyl Group: This step may involve the use of phenylboronic acid in a Suzuki coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the vinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the vinyl and phenyl positions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential role in biological systems, including as a ligand for certain receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-4-ethenyl-2-methylhept-4-enoic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.
(2S)-4-ethenyl-2-phenylhept-4-enoic acid: Lacks the methyl group, affecting its steric and electronic properties.
(2S)-4-methyl-2-phenylhept-4-enoic acid:
Uniqueness
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid is unique due to the presence of all three functional groups (vinyl, methyl, and phenyl) on the heptenoic acid backbone. This combination of groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
919284-04-1 |
|---|---|
Fórmula molecular |
C16H20O2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid |
InChI |
InChI=1S/C16H20O2/c1-3-14(12-13(2)16(17)18)10-7-11-15-8-5-4-6-9-15/h3-6,8-10,13H,1,7,11-12H2,2H3,(H,17,18)/t13-/m0/s1 |
Clave InChI |
YUWLMFZTWPZHGS-ZDUSSCGKSA-N |
SMILES isomérico |
C[C@@H](CC(=CCCC1=CC=CC=C1)C=C)C(=O)O |
SMILES canónico |
CC(CC(=CCCC1=CC=CC=C1)C=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



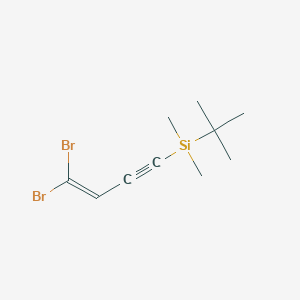
![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
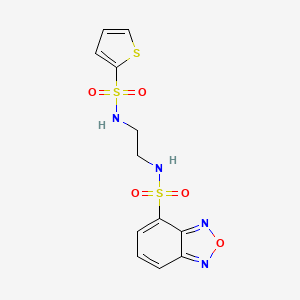
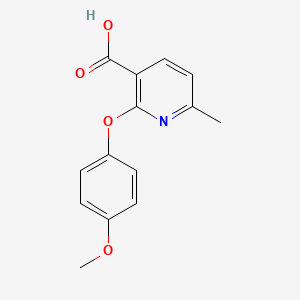
![2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one](/img/structure/B12615842.png)
![2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene](/img/structure/B12615849.png)
![5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol](/img/structure/B12615854.png)

![4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12615863.png)
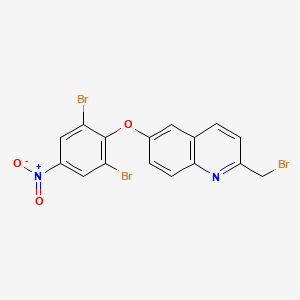
![3,3'-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole)](/img/structure/B12615874.png)
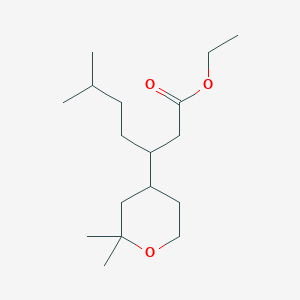
![2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12615885.png)
